molecular formula C22H21N3O3S B6581004 7-(3,4-diethoxyphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207048-62-1

7-(3,4-diethoxyphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B6581004
CAS No.: 1207048-62-1
M. Wt: 407.5 g/mol
InChI Key: UZGGUUVUHUFTBQ-UHFFFAOYSA-N
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Description

7-(3,4-Diethoxyphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidin-4(3H)-one derivative characterized by two key structural modifications:

  • 7-position substitution: A 3,4-diethoxyphenyl group, which enhances lipophilicity and may influence binding affinity in biological systems.
  • 3-position substitution: A pyridin-2-ylmethyl group, introducing a heteroaromatic moiety that could facilitate π-π stacking or hydrogen bonding interactions.

The thieno[3,2-d]pyrimidin-4(3H)-one core (C₆H₄N₂OS, MW 152.17 ) serves as a scaffold for diverse pharmacological activities, including kinase inhibition and antifungal properties .

Properties

IUPAC Name

7-(3,4-diethoxyphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-3-27-18-9-8-15(11-19(18)28-4-2)17-13-29-21-20(17)24-14-25(22(21)26)12-16-7-5-6-10-23-16/h5-11,13-14H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGGUUVUHUFTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=N4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-diethoxyphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, to form the thieno[3,2-d]pyrimidine ring.

    Introduction of the 3,4-diethoxyphenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where the thieno[3,2-d]pyrimidine core is reacted with 3,4-diethoxybenzene in the presence of a catalyst.

    Attachment of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the thieno[3,2-d]pyrimidine core with pyridin-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridine rings, leading to the formation of quinones and N-oxides, respectively.

    Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and N-oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted thieno[3,2-d]pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C22H21N3O4SC_{22}H_{21}N_{3}O_{4}S, characterized by a thieno[3,2-d]pyrimidine core with substituents that enhance its chemical reactivity and biological activity. The presence of the 3,4-diethoxyphenyl group contributes to its solubility and potential interactions with biological targets.

Chemistry

In the realm of chemistry, 7-(3,4-diethoxyphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies.

Synthetic Routes:

  • Formation of Thieno[3,2-d]pyrimidine Core: Involves cyclization reactions using strong acids or bases.
  • Electrophilic Aromatic Substitution: The introduction of the 3,4-diethoxyphenyl group is achieved through reactions with 3,4-diethoxybenzene in the presence of suitable catalysts.

Biology

The compound is investigated for its bioactive properties, particularly its interactions with various biological targets such as enzymes and receptors. These studies aim to elucidate its potential as a therapeutic agent.

Mechanism of Action:
The compound may modulate the activity of specific molecular targets by binding to their active or allosteric sites, influencing conformational changes and biological pathways.

Medical Applications

In medicine, this compound is being explored for its pharmacological properties. Research focuses on its potential to modulate biological pathways relevant to various diseases:

  • Oncology: Investigations into its ability to inhibit cancer cell proliferation.
  • Neurology: Studies on neuroprotective effects and potential applications in neurodegenerative diseases.
  • Infectious Diseases: Evaluation of antimicrobial properties against specific pathogens.

Case Studies

  • Anticancer Activity: A study demonstrated that derivatives of thienopyrimidine compounds exhibited significant cytotoxicity against several cancer cell lines, suggesting potential applications in cancer therapy.
  • Neuroprotective Effects: Research indicated that similar compounds could protect neuronal cells from apoptosis induced by oxidative stress.

Industrial Applications

The compound's unique electronic properties make it a candidate for applications in materials science:

  • Organic Electronics: Potential use in organic light-emitting diodes (OLEDs) due to its favorable electronic characteristics.
  • Photovoltaics: Exploration of its utility in solar cell technologies for improved energy conversion efficiencies.

Mechanism of Action

The mechanism of action of 7-(3,4-diethoxyphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and functional properties of the target compound with related thieno[3,2-d]pyrimidin-4(3H)-one derivatives:

Compound 7-Substituent 3-Substituent Melting Point (°C) Molecular Weight Key Features Reference
7-(3,4-Diethoxyphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one (Target Compound) 3,4-Diethoxyphenyl Pyridin-2-ylmethyl Not reported ~314.4* High lipophilicity; heteroaromatic substitution enhances potential binding interactions.
7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one 4-Bromophenyl 3-Methylbenzyl Not reported 386.39 Bromine atom increases molecular weight and halogen bonding potential.
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12a) 3-Methoxyphenyl (at 2,6) None (unsubstituted) 241–243 350.36 Symmetric substitution; moderate lipophilicity.
3-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 3,4-Dimethoxyphenyl 4-Chlorophenyl Not reported 388.84 Chlorine enhances electronegativity; dimethoxy group improves solubility.
7-(3-Chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one 3-Chlorophenyl 2-(4-Fluorophenoxy)ethyl Not reported 414.88 Fluorine and chlorine atoms increase polarity; ether linkage adds flexibility.
7-Phenyl-3-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4(3H)-one Phenyl 3-(Trifluoromethyl)benzyl Not reported 386.39 Trifluoromethyl group enhances metabolic stability and lipophilicity.

*Estimated based on analog L115-0275 (MW 314.4) .

Key Structural and Functional Insights:

Substitution at the 7-Position: The 3,4-diethoxyphenyl group in the target compound provides greater lipophilicity compared to methoxy (e.g., 3,4-dimethoxyphenyl in ) or halogenated (e.g., 4-bromophenyl in ) analogs. Ethoxy groups may also slow metabolic degradation relative to smaller alkoxy substituents.

Substitution at the 3-Position: The pyridin-2-ylmethyl group introduces a nitrogen-containing heterocycle, enabling hydrogen bonding and π-stacking interactions absent in alkyl (e.g., 3-methylbenzyl in ) or simple aryl substituents.

Physicochemical Properties :

  • Melting Points : Range widely (148–304°C for analogs ), influenced by crystallinity and intermolecular forces. The target compound’s melting point is unreported but likely falls within this range.
  • Molecular Weight : The target compound (~314.4) is lighter than halogenated analogs (e.g., 414.88 for ), suggesting better bioavailability.

Ethoxy groups may enhance blood-brain barrier penetration compared to polar substituents like hydroxyl or carboxylic acid .

Biological Activity

Overview

7-(3,4-diethoxyphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class. Its unique structure, characterized by a thieno[3,2-d]pyrimidine core with specific functional groups, has garnered attention for potential therapeutic applications. This article explores its biological activities, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, and its structure can be represented as follows:

7 3 4 diethoxyphenyl 3 pyridin 2 ylmethyl thieno 3 2 d pyrimidin 4 3H one\text{7 3 4 diethoxyphenyl 3 pyridin 2 ylmethyl thieno 3 2 d pyrimidin 4 3H one}

This structure includes:

  • A thieno[3,2-d]pyrimidine core.
  • A 3,4-diethoxyphenyl group , which enhances solubility and may influence biological interactions.
  • A pyridin-2-ylmethyl group , contributing to its pharmacological properties.

Phosphodiesterase Inhibition

Research indicates that derivatives of thienopyrimidines exhibit significant phosphodiesterase (PDE) inhibitory activity. PDEs are crucial in regulating intracellular signaling pathways through cyclic nucleotides (cAMP and cGMP). The compound has been noted for its potential as a PDE7 inhibitor , which plays a role in modulating immune responses and inflammation. A study highlighted that structural modifications in similar compounds led to enhanced PDE7 inhibition with good selectivity against other PDEs (PDE3, 4, and 5) .

Antitumor Activity

Recent studies have evaluated the antitumor potential of thienopyrimidine derivatives. For instance, a related compound demonstrated remarkable antiproliferative activity against various cancer cell lines (SU-DHL-6, WSU-DLCL-2, K562), with IC50 values ranging from 0.55 μM to 1.68 μM . The mechanism involved apoptosis induction and inhibition of cell migration, suggesting that the compound may serve as a lead for developing new anticancer agents.

Structure-Activity Relationship (SAR)

The SAR studies conducted on thienopyrimidine derivatives indicate that modifications at specific positions significantly affect biological activity. For example:

  • The introduction of different substituents at the 7-position has been shown to enhance PDE inhibition.
  • Variations in the pyridinyl moiety can alter efficacy against cancer cell lines .

Case Studies

  • PDE Inhibition Study : A series of thienopyrimidine derivatives were synthesized and tested for PDE7 inhibition. The most potent compounds exhibited high selectivity and solubility profiles suitable for therapeutic applications .
  • Anticancer Evaluation : A derivative structurally similar to this compound showed significant cytotoxic effects on lymphoma cells while maintaining low toxicity towards normal cells (HEK293T), indicating a promising therapeutic index .

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